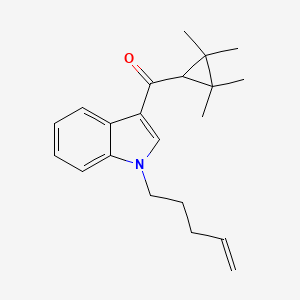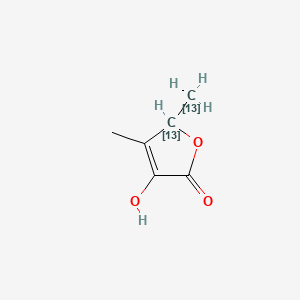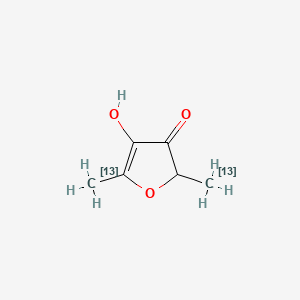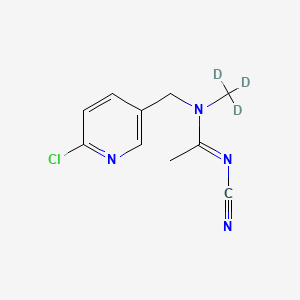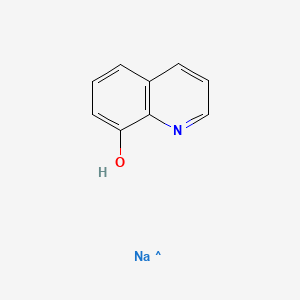
Sodium-8-oxyquinolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium-8-oxyquinolate, also known as sodium 8-hydroxyquinoline, is a chemical compound with the molecular formula C9H6NNaO. It is a derivative of 8-hydroxyquinoline, where the hydrogen atom of the hydroxyl group is replaced by a sodium ion. This compound is known for its chelating properties, making it useful in various applications, including as an antimicrobial agent and in fluorescence probes.
Wirkmechanismus
Target of Action
Sodium-8-oxyquinolate, also known as 8-Hydroxyquinoline sodium salt , is a compound that has been found to exhibit a wide range of biological activities It’s known that 8-hydroxyquinoline derivatives, which this compound is a part of, have been used in photodynamic therapy (pdt) as photosensitizers .
Mode of Action
In the context of pdt, photosensitizers like this compound generate toxic species upon irradiation with the appropriate wavelength of light . These toxic species, such as reactive oxygen species (ROS), oxidize biomolecules in cells, mainly nucleic acids, proteins, and lipids, leading to severe alteration in cell signaling cascades or gene expression regulation . This process can cause tumor cell damage including necrosis, apoptosis, autophagy, or ferroptosis .
Biochemical Pathways
The generation of ros and the subsequent oxidation of biomolecules suggest that multiple biochemical pathways could be affected, particularly those involved in cell signaling and gene expression regulation .
Result of Action
The result of this compound’s action, particularly in the context of PDT, is the generation of toxic species that cause damage to tumor cells . This damage can manifest in several ways, including necrosis, apoptosis, autophagy, or ferroptosis . The exact molecular and cellular effects would likely depend on the specific context and conditions of the treatment.
Action Environment
In the context of pdt, factors such as the wavelength of light used for irradiation and the presence of oxygen could potentially influence the action of this compound .
Biochemische Analyse
Biochemical Properties
Sodium-8-oxyquinolate is known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It has been suggested that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the compound’s stability, degradation, and long-term effects on cellular function can vary depending on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models While some studies have observed threshold effects, others have reported toxic or adverse effects at high doses
Metabolic Pathways
This compound is thought to be involved in several metabolic pathways . It may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels. The specifics of these interactions and effects are still being explored.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that likely involve various transporters or binding proteins . The compound’s localization or accumulation may also be influenced by these processes.
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sodium-8-oxyquinolate can be synthesized through the reaction of 8-hydroxyquinoline with sodium hydroxide. The reaction typically involves dissolving 8-hydroxyquinoline in a suitable solvent, such as ethanol or water, and then adding sodium hydroxide to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where 8-hydroxyquinoline and sodium hydroxide are combined under controlled conditions. The reaction mixture is then purified through filtration and recrystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium-8-oxyquinolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form hydroquinoline derivatives.
Substitution: It can participate in substitution reactions where the sodium ion is replaced by other metal ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Metal salts like copper sulfate and zinc chloride are used for substitution reactions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Metal-8-oxyquinolate complexes.
Wissenschaftliche Forschungsanwendungen
Sodium-8-oxyquinolate has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent to form complexes with metal ions, which are studied for their catalytic and electronic properties.
Biology: It is used in biological assays to detect and quantify metal ions in biological samples.
Medicine: It has antimicrobial properties and is used in formulations to treat infections.
Industry: It is used in the production of fluorescent probes and as a stabilizer in various industrial processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Hydroxyquinoline: The parent compound of sodium-8-oxyquinolate, known for its antimicrobial and chelating properties.
Copper-8-oxyquinolate: A metal complex of 8-hydroxyquinoline with copper, used in antifouling paints and as a fungicide.
Zinc-8-oxyquinolate: A metal complex of 8-hydroxyquinoline with zinc, used in medicinal and industrial applications.
Uniqueness
This compound is unique due to its sodium ion, which enhances its solubility in water and makes it more suitable for certain applications compared to its parent compound and other metal complexes. Its ability to form stable complexes with a wide range of metal ions also makes it a versatile compound in various fields of research and industry.
Eigenschaften
InChI |
InChI=1S/C9H7NO.Na/c11-8-5-1-3-7-4-2-6-10-9(7)8;/h1-6,11H; |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJDFJRDKIADMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=CC=C2.[Na] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NNaO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2872-54-0 |
Source


|
| Record name | 8-Quinolinol, sodium salt (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2872-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

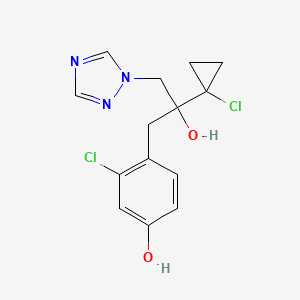
![N-[1-[(6-chloro-5-hydroxypyridin-3-yl)methyl]-4,5-dihydroimidazol-2-yl]nitramide](/img/structure/B590927.png)
![1,3-Benzodioxol-5-yl[4-(2-chloroethoxy)phenyl]methanone](/img/structure/B590928.png)


![1h-Furo[2,3-g]indole](/img/structure/B590931.png)
